Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate

Salt form selection Preclinical safety Pharmacological tool compounds

Researchers using morpholine-salt GYY4137 (CAS 106740-09-4) face confounding off-target effects from the biologically active morpholine counterion (rodent oral LD₅₀ 300-500 mg/kg) and carcinogenic dichloromethane, which metabolizes to carbon monoxide in vivo. Na-GYY4137 eliminates both variables. • DCM-free sodium salt; equivalent H₂S release (4.17 ± 0.5 nmol/25 min at pH 7.4, 37°C) with sustained kinetics over 7 days (<20 µM from 400 µM dose). • Validated in Jurkat T-cells, RAW264.7 macrophages, and 7 cancer lines (HeLa, HCT-116, MCF-7, etc.) with selective cytotoxicity sparing normal fibroblasts. • Preferred for chronic in vivo dosing, cardiovascular studies, hypertensive pregnancy models, and translational preclinical development.

Molecular Formula C11H15NNaO2PS2
Molecular Weight 311.3 g/mol
Cat. No. B12856543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (4-methoxyphenyl)(morpholino)phosphinodithioate
Molecular FormulaC11H15NNaO2PS2
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].[Na+]
InChIInChI=1S/C11H16NO2PS2.Na/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;/h2-5H,6-9H2,1H3,(H,16,17);/q;+1/p-1
InChIKeyZFQXKWOUNSKHAG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Na-GYY4137: DCM-Free Slow-Release H₂S Donor


Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate (CAS 1975149-21-3), also designated Na-GYY4137 or GYY4137 sodium salt, is the dichloromethane-free sodium salt form of the phosphonamidodithioate-based hydrogen sulfide (H₂S) donor GYY4137 . It belongs to the phosphinodithioate class of synthetic slow-releasing H₂S donors, originally derived from Lawesson's reagent chemistry, and functions as a pharmacological tool compound for investigating H₂S biology in vitro and in vivo [1]. The compound releases H₂S via a two-step hydrolytic decomposition pathway at a quantifiable rate of 4.17 ± 0.5 nmol/25 min at pH 7.4 and 37°C, with release kinetics that are both pH- and temperature-dependent [2]. As the most extensively studied slow-releasing H₂S donor, it has been evaluated across cardiovascular, anti-inflammatory, anti-cancer, and reproductive biology models [3].

Sustained H₂S release supports multi-day cell-based assays and chronic in vivo models.
Release kinetics are pH- and temperature-dependent
DCM-free sodium salt suitable for pharmacological studies requiring a defined counterion.
Eliminates morpholine counterion and dichloromethane confounders
Tool compound for H₂S biology across cardiovascular, anti-inflammatory, and reproductive research.
Compatible with cell culture and rodent models

Why Na-GYY4137 Cannot Be Substituted


Substitution of sodium (4-methoxyphenyl)(morpholino)phosphinodithioate (Na-GYY4137) with the more widely available morpholine salt form (CAS 106740-09-4) introduces two confounding variables: the morpholine counterion is itself biologically active and toxic (rodent oral LD₅₀ range 300–500 mg/kg) , and the morpholine salt is typically complexed with dichloromethane—a carcinogenic solvent that metabolizes in vivo to carbon monoxide, producing unintended CO-dependent pharmacological effects . Interchanging Na-GYY4137 with fast-releasing inorganic donors such as NaHS or Na₂S fundamentally alters the H₂S exposure profile: NaHS and Na₂S generate a rapid, high-concentration H₂S burst lasting approximately 1–1.5 hours, whereas GYY4137 sustains low-level H₂S release (<20 µM from a 400 µM dose) over 7 days [1]. These kinetic differences produce divergent and sometimes opposing biological outcomes—Na₂S lowers mean arterial blood pressure in rats while GYY4137 does not [2], and in spermatozoa, GYY4137 preserves motility across the full 3–300 µM concentration range while Na₂S becomes detrimental at higher concentrations [3].

Morpholine salt form introduces confounding variables
The widely available morpholine salt typically contains dichloromethane and a biologically active counterion with reported rodent toxicity; sodium salt avoids these off-target pharmacological effects.
Fast-releasing inorganic donors alter H₂S exposure profile
NaHS or Na₂S generate a transient high-concentration H₂S burst lasting ~1 hour, whereas Na-GYY4137 sustains low-level H₂S release over multiple days – kinetic mismatch may shift cellular response.
Assay-specific endpoint profiles may not transfer
Observed cytoprotective, antiproliferative, or hemodynamic responses are donor-dependent; substituting with a different release kinetic may yield non-reproducible results in mechanistic studies.

Quantitative Differentiation vs. Closest Analogs


DCM-Free Sodium Salt vs. Morpholine Salt: Toxicity Elimination

The sodium salt form (Na-GYY4137, CAS 1975149-21-3) is produced as a dichloromethane-free alternative to the morpholine salt form (CAS 106740-09-4), which is typically crystallized as a dichloromethane complex. The morpholine counterion in the morpholine salt carries inherent biological activity and toxicity, with a reported rodent oral LD₅₀ range of 300–500 mg/kg . The dichloromethane present in the morpholine salt complex is classified as a carcinogen and undergoes in vivo metabolism to carbon monoxide, generating unintended CO-mediated pharmacological effects that confound experimental interpretation . The sodium salt was specifically developed and characterized as a 'pharmaceutically more acceptable salt' [1], and in head-to-head functional assays, both the sodium salt and morpholine salt forms retained equivalent H₂S-generating capacity and cytoprotective/anti-inflammatory activity in oxidatively stressed human Jurkat T-cells and LPS-treated murine RAW264.7 macrophages, while the H₂S-depleted decomposition product control was inactive in both assays [1].

Salt form toxicity
Head-to-head
Sodium counterion: non-toxic; DCM-free. Morpholine salt: counterion LD₅₀ 300–500 mg/kg (rodent); contains DCM (carcinogen, CO metabolite).
Eliminates counterion and solvent-derived off-target effects in vivo.
Equivalent H₂S release and cytoprotective activity retained.
Salt form selection Preclinical safety Pharmacological tool compounds H₂S donor procurement

Sustained H₂S Release vs. Inorganic Donor Burst Kinetics

In a direct head-to-head comparison under identical conditions, GYY4137 (400 µM) incubated in culture medium generated low concentrations of H₂S (<20 µM) that were sustained over a full 7-day period. In contrast, NaHS (400 µM) produced much higher peak H₂S concentrations (up to ~400 µM) that persisted for only approximately 1 hour before becoming undetectable [1]. H₂S release from GYY4137 was significantly different from baseline (P<0.05) at all time points from 0.3 hours through 7 days, whereas NaHS release was significantly different only up to 1.5 hours [1]. At physiological pH 7.4 and 37°C, the quantified release rate for GYY4137 is 4.17 ± 0.5 nmol/25 min, with release being both pH- and temperature-dependent [2]. A structural analogue of GYY4137 (ZYJ1122) lacking the sulfur atoms and thus unable to release H₂S was completely inactive in all cell viability assays, confirming that the biological effects are H₂S-dependent rather than scaffold-mediated [1].

Release duration
Head-to-head
>100-fold longer H₂S release
GYY4137: ~7 days vs NaHS: ~1 hour (400 µM, culture medium)
Enables long-term cell culture experiments with sustained low H₂S levels.
Peak H₂S ~20-fold lower than NaHS bolus.
H₂S release kinetics Cancer pharmacology Donor selection Sustained-release

Cancer-Selective Cytotoxicity vs. NaHS in Cell Line Panels

GYY4137 caused concentration-dependent killing of all seven human cancer cell lines tested (HeLa, HCT-116, Hep G2, HL-60, MCF-7, MV4-11, and U2OS) over a 5-day treatment period, but did not affect the survival of normal human lung fibroblasts (IMR90, WI-38) as determined by trypan blue exclusion [1]. In contrast, NaHS was less potent and was not active in all cancer cell lines tested under the same conditions [1]. The IC₅₀ values for GYY4137 against MCF-7 breast cancer cells and HepG2 hepatocellular carcinoma cells were 389.3 ± 16.8 µM and 341.8 ± 21.2 µM (n=3), respectively [1]. Mechanistically, GYY4137 (400 µM, 5-day incubation) induced cleaved PARP and cleaved caspase-9 in MCF-7 cells but not in IMR90 normal fibroblasts, and caused partial G₂/M cell cycle arrest selectively in cancer cells [1]. In vivo, GYY4137 (100–300 mg/kg/day for 14 days) significantly reduced tumor growth in mouse xenograft models using HL-60 and MV4-11 cells [1]. The sulfur-free analog ZYJ1122 was inactive in all assays, confirming that the anti-cancer effects require H₂S release [1].

Cancer cell panel
Head-to-head
GYY4137 active in 7/7 cancer lines (IC₅₀ MCF-7 389.3 µM), normal fibroblasts spared. NaHS less potent, not active in all lines.
Supports cell-model selectivity endpoint review.
Apoptosis markers and G₂/M arrest observed selectively in cancer cells.
Anti-cancer selectivity Cancer cell line panel Normal cell sparing H₂S donor comparison

Feto-Placental Protection: GYY4137 vs. NaHS In Vivo

In a direct comparative study in pregnant rats with induced hypertension (HTN-Preg model), GYY4137 attenuated hypertension on both gestational days 16 and 18, whereas NaHS exhibited an antihypertensive effect only on gestational day 18 [1]. GYY4137, but not NaHS, significantly increased plasma H₂S levels above hypertensive baseline [1]. Critically, fetal and placental weights were significantly greater in the GYY4137-treated group compared to the NaHS-treated group, and the HTN-Preg + NaHS group showed further reductions in placental weight compared to the untreated hypertensive group, indicating that NaHS exacerbated placental growth restriction rather than alleviating it [1]. GYY4137 reduced placental oxidative stress caused by hypertension, whereas the HTN-Preg + NaHS group exhibited greater increases in oxidative stress markers than the untreated HTN-Preg group [1]. Both donors blunted endothelial dysfunction, but the authors concluded that the slow-releasing H₂S donor GYY4137 is advantageous compared with the fast-releasing donor NaHS for attenuating hypertension-in-pregnancy and protecting against feto-placental growth restriction and oxidative stress [1].

Feto-placental model
Head-to-head
GYY4137: antihypertensive on days 16 & 18, preserved fetal/placental weights, reduced oxidative stress. NaHS: effect only day 18, worsened placental weight and oxidative stress.
Sustained-release donor may support placental research endpoints.
NaHS paradoxically exacerbated growth restriction in HTN-Preg rats.
Hypertensive pregnancy Feto-placental growth restriction Preclinical in vivo comparison Oxidative stress

Extended IOP Lowering Temporal Profile vs. l-Cysteine

In a head-to-head comparison in normotensive New Zealand albino rabbits, topical GYY4137 (0.1%–2%) produced a dose-dependent decrease in intraocular pressure (IOP) reaching a maximum reduction of 27.8% ± 3.14% (n=5) at 6 hours post-application [1]. In contrast, l-cysteine (5%) achieved a maximum IOP reduction of 28.84% ± 1.53% (n=5, P<0.01) at 3 hours, and ACS67 (0.005%, a latanoprost-H₂S hybrid) achieved 23.27% ± 0.51% (n=5, P<0.01) also at 3 hours [1]. The key differentiation is the temporal profile: GYY4137 reached its peak effect at 6 hours—twice the time to peak of the comparators—consistent with its mechanism as a slow-releasing H₂S donor that requires hydrolytic activation, whereas l-cysteine and ACS67 act through more rapid H₂S generation pathways [1]. All three compounds caused a significant contralateral effect in vehicle-treated control eyes. The authors explicitly concluded that the IOP-lowering profile of GYY4137 was different from the other H₂S donors, affirming its distinct ability to act as a slow-releasing gas donor in ocular tissues [1].

IOP time-to-peak
Head-to-head
6 h (GYY4137) vs 3 h (l-cysteine)
Max IOP reduction 27.8% (GYY4137) vs 28.8% (l-cysteine) in rabbits.
Extended temporal profile aligns with sustained-delivery formulation research.
Dose-dependent response up to 2% topical.
Intraocular pressure Glaucoma pharmacology Sustained-release donor Ocular H₂S delivery

Sperm Motility Preservation: Biphasic Window vs. Na₂S

In a comparative study of fast- vs. slow-releasing H₂S donors on boar spermatozoa under oxidative stress conditions, GYY4137 and Na₂S exhibited divergent antioxidant and motility-preserving properties [1]. The total antioxidant capacity of Na₂S was found to be mostly unstable and became undetectable at 150 µM under standard incubation conditions (38°C, pH≈7) [1]. Within the concentration range tested (3–300 µM), GYY4137 showed consistently positive effects on sperm motility across the entire range, whereas Na₂S was beneficial only at the lowest concentration tested and became detrimental at the highest concentration (300 µM) [1]. Both donors preserved sperm motility and reduced acrosome loss, but the effects were both dose- and donor-dependent, with the optimal therapeutic range differing markedly between the two compounds [1]. The authors concluded that Na₂S and GYY4137 have fundamentally different antioxidant properties and that the optimal therapeutic concentration range differs between the compounds [1].

Sperm motility window
Head-to-head
GYY4137: positive motility effects across 3–300 µM. Na₂S: beneficial only at lowest concentration, detrimental at 300 µM.
Wider assay concentration range supports gamete oxidative stress studies.
Antioxidant capacity of Na₂S unstable above 150 µM.
Sperm motility Oxidative stress protection Reproductive biology Dose-response comparison

Recommended Research Application Scenarios


In Vivo Studies Requiring Non-Toxic DCM-Free H₂S Donor

Na-GYY4137 is the preferred procurement choice for any in vivo study where the morpholine counterion (LD₅₀ 300–500 mg/kg in rodents) or dichloromethane (carcinogenic, CO metabolite) present in the morpholine salt form would introduce unacceptable confounding variables . The sodium salt delivers equivalent H₂S release capacity and biological activity—including cytoprotective and anti-inflammatory effects validated in Jurkat T-cells and RAW264.7 macrophages—without the toxicological baggage of the morpholine salt [1]. This is particularly critical for chronic dosing regimens, cardiovascular studies where CO-mediated vasodilation would confound hemodynamic endpoints, and any work intended for translational or preclinical development pathways [2].

Multi-Day Cancer Cell Culture with Sustained H₂S Exposure

For oncology researchers conducting 5–7 day proliferation, apoptosis, or chemosensitization assays, Na-GYY4137 is uniquely suited because it sustains low H₂S concentrations (<20 µM) over the full experimental duration, whereas NaHS or Na₂S generate only a ~1-hour H₂S burst that is undetectable thereafter . This sustained release profile was shown to produce selective cytotoxicity across seven cancer cell lines (HeLa, HCT-116, Hep G2, HL-60, MCF-7, MV4-11, U2OS) while sparing normal fibroblasts (IMR90, WI-38)—a selectivity window not achievable with fast-releasing inorganic donors . The compound also potentiates paclitaxel sensitivity in breast (MDA-MB-231, JIMT1) and colorectal (HCT116, SW620, DLD1) cancer cell lines, as evidenced by significant reductions in paclitaxel IC₅₀ in combination treatment groups [3].

Hypertensive Pregnancy and Feto-Placental Research Models

In hypertensive pregnancy models, Na-GYY4137 is the evidence-supported donor of choice: it provided antihypertensive efficacy across a wider gestational window (days 16 and 18) than NaHS (day 18 only), uniquely increased plasma H₂S levels, and most critically, preserved fetal and placental weights while reducing placental oxidative stress . NaHS not only failed to achieve these protective effects but exacerbated placental weight reduction and oxidative stress markers beyond untreated hypertensive levels . Researchers investigating preeclampsia, fetal growth restriction, or placental oxidative biology should procure the sodium salt form of GYY4137 specifically, as substitution with fast-releasing donors may produce results that are not merely null but actively misleading.

Sustained-Release Ocular Delivery and Glaucoma Research

The distinct 6-hour time-to-peak IOP-lowering effect of GYY4137—compared to the 3-hour peak of l-cysteine and ACS67—positions this donor for glaucoma research focused on sustained-release formulations . Its slow hydrolytic activation mechanism is compatible with in situ gelling delivery systems, and a PLGA-based sustained-release delivery system for GYY4137 has already been developed and characterized [1]. For researchers formulating long-acting ocular H₂S delivery platforms, Na-GYY4137 provides a kinetic profile that aligns with once-daily or less frequent dosing strategies, and its sodium salt form eliminates ocular toxicity concerns associated with the morpholine counterion or residual dichloromethane [2].

Application
Selection Property
Validation Focus
In vivo H₂S donor studies requiring defined salt form
DCM-free sodium salt identity
Absence of morpholine counterion and dichloromethane confounders
Multi-day cancer cell culture models
Sustained low-level H₂S release kinetics
Proliferation and apoptosis endpoint review over 5–7 days
Hypertensive pregnancy research models
Sustained H₂S exposure and placental endpoint preservation
Fetal/placental weight and oxidative stress marker monitoring
Sustained-release ocular delivery research
Extended IOP-lowering temporal profile
Time-to-peak and duration of IOP response in normotensive models
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